REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[N+:18]([O-])([OH:20])=[O:19]>>[Cl:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[C:9]([N+:18]([O-:20])=[O:19])[C:10]=1[F:11])[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C(=O)O)C=CC1F)F
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Name
|
|
Quantity
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16 mL
|
Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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0.85 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The yellow slurry is poured onto ice water (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous mixture is extracted with diethyl ether (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts are dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C(=C(C(=O)O)C=C(C1F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |